molecular formula C12H11ClN2O4 B15082205 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid CAS No. 1173293-41-8

3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Cat. No.: B15082205
CAS No.: 1173293-41-8
M. Wt: 282.68 g/mol
InChI Key: QQVBXGUGAHVBQH-UHFFFAOYSA-N
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Description

3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a chemical compound with the molecular formula C12H11ClN2O4 It is known for its unique structure, which includes a chlorophenyl group and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid typically involves the reaction of 3-chlorophenyl isocyanate with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(3-Chlorophenyl)propanoic acid
  • 3-(4-Chlorophenyl)propionic acid

Uniqueness

3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid is unique due to its specific structure, which includes both a chlorophenyl group and an imidazolidinyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1173293-41-8

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

InChI

InChI=1S/C12H11ClN2O4/c13-7-2-1-3-8(6-7)15-11(18)9(14-12(15)19)4-5-10(16)17/h1-3,6,9H,4-5H2,(H,14,19)(H,16,17)

InChI Key

QQVBXGUGAHVBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(NC2=O)CCC(=O)O

Origin of Product

United States

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